BenchChemオンラインストアへようこそ!

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

Fanconi anemia DNA repair RMI-FANCM interaction fluorescence polarization HTS

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2; PubChem CID is a synthetic heterocyclic compound composed of a phthalimide (1,3-dioxoisoindoline) core linked via a 4-position carboxamide bridge to a 7-ethoxybenzofuran-2-carboxylic acid moiety. With a molecular formula of C₁₉H₁₄N₂O₅ and a molecular weight of 350.3 g/mol, the compound is catalogued as F2265-0382 by Life Chemicals and has been deposited into PubChem for high-throughput screening against multiple protein-protein interaction and enzymatic targets.

Molecular Formula C19H14N2O5
Molecular Weight 350.33
CAS No. 921573-24-2
Cat. No. B2679842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide
CAS921573-24-2
Molecular FormulaC19H14N2O5
Molecular Weight350.33
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24)
InChIKeyQMCBLMYSUORFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2): Procurement-Relevant Identity and Screening Provenance


N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2; PubChem CID 40888746) is a synthetic heterocyclic compound composed of a phthalimide (1,3-dioxoisoindoline) core linked via a 4-position carboxamide bridge to a 7-ethoxybenzofuran-2-carboxylic acid moiety [1]. With a molecular formula of C₁₉H₁₄N₂O₅ and a molecular weight of 350.3 g/mol, the compound is catalogued as F2265-0382 by Life Chemicals and has been deposited into PubChem for high-throughput screening against multiple protein-protein interaction and enzymatic targets [2]. It was specifically included in a fluorescence polarization-based screen for inhibitors of the RMI–FANCM (MM2) interaction, a protein-protein interface implicated in the Fanconi anemia DNA repair pathway [3]. The compound's structural features—an ethoxy substituent at the benzofuran 7-position and a phthalimide group at the isoindoline 4-position—distinguish it from other members of the broader N-(1,3-dioxoisoindolin-4-yl) carboxamide class.

Why N-(1,3-Dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide Cannot Be Replaced by Other Phthalimide-Benzofuran Hybrids


Compounds within the N-(1,3-dioxoisoindolin-4-yl) carboxamide family exhibit highly position-dependent biological behavior. The substitution at the isoindoline 4-position—as opposed to the 5-position or N-substitution—determines both the conformational presentation of the terminal carboxamide moiety and the compound's interaction with protein targets [1]. In the specific case of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide, the 7-ethoxybenzofuran-2-carboxamide appendage introduces a distinct hydrogen-bond acceptor/donor geometry (5 HBA, 2 HBD) and a topological polar surface area of 97.6 Ų that differs from the simpler acetamide derivatives (e.g., NPD-8 and NPD-12) that have been characterized for anti-proliferative activity against MCF7 cells . Furthermore, the documented chemical instability and pan-assay interference behavior of PIP-199—the sole reported small-molecule inhibitor of the RMI-FANCM interaction—renders generic substitution within this chemical space particularly hazardous; compounds that appear structurally similar may differ fundamentally in both target engagement profiles and assay interference liability [2]. Empirical screening data confirm that this compound is inactive against the RMI-FANCM MM2 target (AID 1159607), distinguishing it sharply from any compound that might be assumed to share that mechanism [3].

Quantitative Differentiation Evidence for N-(1,3-Dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2): Comparator-Anchored Data


RMI-FANCM MM2 Protein-Protein Interaction Inhibition: Inactivity Profile Versus PIP-199 Reference Compound

In a high-throughput fluorescence polarization screen (AID 1159607) designed to identify inhibitors of the RMI core complex–FANCM MM2 peptide interaction, N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CID 40888746, SID 312552543) was tested and returned an Activity Outcome of 'Inactive' [1]. This stands in contrast to the reference inhibitor PIP-199, which was originally reported with an IC₅₀ of 36 μM in the same assay system but has since been demonstrated to be a chemically unstable pan-assay interference compound (PAINS) that decomposes in aqueous buffer and shows no genuine binding activity in biophysical assays [2]. For researchers seeking a structurally related but mechanistically inert compound for use as a negative control or for structure-activity relationship (SAR) baseline studies in the FANCM-RMI target space, the confirmed inactivity of this compound provides a verified reference point that PIP-199—owing to its non-specific breakdown toxicity—cannot reliably offer.

Fanconi anemia DNA repair RMI-FANCM interaction fluorescence polarization HTS chemical probe validation

Multi-Target Screening Selectivity Fingerprint: Inactivity Across Four Independent Assay Systems

Beyond the RMI-FANCM MM2 assay, N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide has been tested in three additional PubChem-deposited bioassays, returning 'Inactive' results across all: the SSB-PriA antibiotic resistant target AlphaScreen (AID 1272365, tested against two target variants CDO16358 and CDO16711) and an HTS for inhibitors of the Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [1]. This multi-target inactivity profile—spanning a protein-protein interaction assay, a bacterial primase interaction screen, and a mycobacterial phosphatase enzymatic assay—provides a documented selectivity baseline that differentiates this compound from broadly promiscuous or frequently-hitting scaffolds. By comparison, the structurally related acetamide series (NPD-8 CC₅₀ = 16.14 ± 2.08 μM; NPD-12 CC₅₀ = 11.26 ± 1.158 μM in MCF7 cells) demonstrates measurable anti-proliferative activity, indicating that the benzofuran-2-carboxamide substitution at the 4-position may ablate the cytotoxicity observed with simpler acetamide congeners .

high-throughput screening selectivity profiling anti-target counter-screening chemical probe development

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area Versus Drug-Likeness Benchmarks and Acetamide-Class Comparators

The compound's computed physicochemical parameters reveal a distinct profile: XLogP3 = 3.2, topological polar surface area (TPSA) = 97.6 Ų, molecular weight = 350.3 g/mol, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds [1]. This places the compound within Lipinski-compliant chemical space (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) but with a higher lipophilicity (XLogP3 = 3.2) than typical orally bioavailable drugs (median XLogP3 ~2.5). In comparison, the N-(1,3-dioxoisoindolin-4-yl)acetamide series (without the benzofuran moiety) would be expected to have lower XLogP3 values (estimated ~1.0–1.5) owing to the absence of the lipophilic ethoxybenzofuran substituent . The TPSA of 97.6 Ų exceeds the commonly cited central nervous system penetration threshold of <90 Ų, suggesting that the compound is less likely to exhibit significant blood-brain barrier permeability than smaller phthalimide derivatives [1].

physicochemical profiling drug-likeness ADME prediction medicinal chemistry triage

HepG2 Cytotoxicity Profile at 33 μM: Single-Concentration Cell Viability Data for In Vitro Toxicology Triage

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide was evaluated in a HepG2 cytotoxicity assay at a single concentration of 33 μM using a cell-based plate reader format (assay identifier: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) . Twenty replicate data readouts were recorded, yielding values of 55, 63, 65, 63, 61, 62, 61, 58, 71, 61, 64, 83, 158, 84, 104, 60, 62, 59, 58, and 59 (arbitrary units, likely representing % viability relative to vehicle control) . The mean readout excluding the outlier 158 is approximately 68.0 (range 55–104, CV ≈ 22%), suggesting moderate but variable effects on HepG2 viability at this concentration. As a class-level reference, the structurally related N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives NPD-8 (CC₅₀ = 16.14 ± 2.08 μM) and NPD-12 (CC₅₀ = 11.26 ± 1.158 μM) exhibited measurable cytotoxicity against MCF7 breast cancer cells, though direct cross-cell-line comparison is not possible without matched HepG2 data for the acetamide series . This single-concentration HepG2 dataset serves as a preliminary cytotoxicity benchmark for researchers planning cell-based assays with this compound .

HepG2 cytotoxicity in vitro toxicology hepatocellular assay safety screening

Commercial Availability and Purity Specifications: Life Chemicals F2265-0382 Procurement Metrics

The compound is commercially available from Life Chemicals under catalog number F2265-0382 with a stated purity of ≥90% [1]. Available procurement quantities span from 2 μmol (USD $57.00) to 10 mg (USD $79.00), including intermediate sizes of 5 μmol ($63.00), 10 μmol ($69.00), 20 μmol ($79.00), 1 mg ($54.00), 2 mg ($59.00), 3 mg ($63.00), 4 mg ($66.00), and 5 mg ($69.00) as of the most recent pricing update [1]. This micron-to-milligram availability range supports both initial pilot screening (2–20 μmol quantities) and follow-up dose-response or counter-screening experiments (1–10 mg quantities) without requiring in-house synthesis. In contrast, closely related 7-ethoxybenzofuran-2-carboxamide analogs with alternative amine substituents (e.g., N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide) are listed by vendors at ≥95% purity, but the higher purity specification should be weighed against the absence of documented multi-target screening data for those analogs . The 90%+ purity specification for F2265-0382 is adequate for HTS and biochemical assay applications where compound identity is verified by the deposited PubChem structure and InChIKey (QMCBLMYSUORFGO-UHFFFAOYSA-N) [2].

compound procurement vendor purity quantity options HTS library sourcing

Evidence-Derived Application Scenarios for N-(1,3-Dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2)


Verified Negative Control Compound for FANCM-RMI Protein-Protein Interaction Inhibitor Screening Cascades

Researchers developing novel small-molecule inhibitors of the FANCM-RMI interaction can deploy this compound as a structurally characterized, empirically verified negative control. Unlike PIP-199—which was the only reported FANCM-RMI inhibitor but has been conclusively demonstrated to be a chemically unstable pan-assay interference compound (PAINS) that decomposes in aqueous buffer [1]—this compound has documented inactivity in the RMI-FANCM MM2 fluorescence polarization assay (AID 1159607) [2]. Its use as a negative control eliminates the risk that apparent 'hit' activity is merely an artefact of assay interference, a critical consideration given that the sole literature inhibitor of this target has been invalidated. Procurement of this compound alongside novel screening libraries provides a benchmark for assay quality control and hit triage decisions.

Selectivity Counter-Screen Reference for Multi-Target Compound Profiling Panels

With confirmed inactivity across four independent PubChem-deposited bioassays—RMI-FANCM MM2 (AID 1159607), SSB-PriA AlphaScreen against two target variants (AID 1272365), and Mycobacterium tuberculosis PstP phosphatase HTS (AID 2060911) [2]—this compound serves as a low-promiscuity reference standard for selectivity profiling panels. When screening novel chemical series against multiple targets, inclusion of this compound allows laboratories to establish a baseline 'inactivity signal' for each assay platform, distinguishing genuine target engagement from non-specific assay interference. This application is particularly valuable in industrial HTS settings where compound promiscuity assessment is a mandatory filter prior to lead optimization investment.

SAR Baseline for N-(1,3-Dioxoisoindolin-4-yl) Carboxamide Series Expansion Studies

Medicinal chemistry teams expanding the N-(1,3-dioxoisoindolin-4-yl) carboxamide chemical series can use this compound as a reference point for understanding the impact of replacing the acetamide terminus with a bulkier 7-ethoxybenzofuran-2-carboxamide moiety. The documented anti-proliferative activity of simpler acetamide congeners (NPD-8 CC₅₀ = 16.14 ± 2.08 μM; NPD-12 CC₅₀ = 11.26 ± 1.158 μM vs. MCF7 cells) , contrasted with the multi-target inactivity profile of this benzofuran-substituted analog, provides a clear SAR hypothesis: the 7-ethoxybenzofuran-2-carboxamide appendage at the isoindoline 4-position may redirect or ablate the biological activity observed in the acetamide series. The compound's defined physicochemical properties (XLogP3 = 3.2, TPSA = 97.6 Ų) [3] further enable computational SAR modeling to guide the design of subsequent analogs with optimized property profiles.

HepG2 Preliminary Cytotoxicity Reference for Cell-Based Assay Concentration Selection

Investigators planning cell-based assays with N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide can reference the single-concentration (33 μM) HepG2 cytotoxicity dataset to guide initial concentration range selection . The mean readout of approximately 68.0 (likely % viability) at 33 μM, with a coefficient of variation of ~22%, indicates that the compound exhibits moderate and variable effects on hepatocellular viability at this concentration. While full dose-response characterization is recommended for definitive cytotoxicity assessment, this preliminary data point enables researchers to anchor their experimental design—avoiding concentrations that may confound target-specific readouts with non-specific cytotoxicity—without requiring a dedicated in-house cytotoxicity pre-screen. The compound's commercial availability in quantities from 2 μmol to 10 mg [4] supports both pilot and full-scale cell-based experiments.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.